molecular formula C25H41N3OS B12936332 S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate CAS No. 652142-50-2

S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate

Cat. No.: B12936332
CAS No.: 652142-50-2
M. Wt: 431.7 g/mol
InChI Key: SNVIYCWSNQHSIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate typically involves the reaction of 1H-benzo[d]imidazole-2-methanethiol with dioctylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit quorum sensing in bacteria, reducing their virulence and biofilm formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate is unique due to its specific combination of a benzimidazole ring with a dioctylcarbamothioate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

652142-50-2

Molecular Formula

C25H41N3OS

Molecular Weight

431.7 g/mol

IUPAC Name

S-(1H-benzimidazol-2-ylmethyl) N,N-dioctylcarbamothioate

InChI

InChI=1S/C25H41N3OS/c1-3-5-7-9-11-15-19-28(20-16-12-10-8-6-4-2)25(29)30-21-24-26-22-17-13-14-18-23(22)27-24/h13-14,17-18H,3-12,15-16,19-21H2,1-2H3,(H,26,27)

InChI Key

SNVIYCWSNQHSIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)SCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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